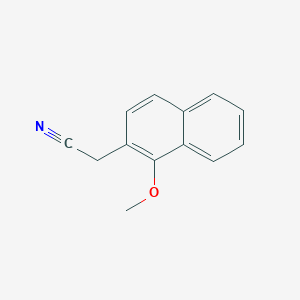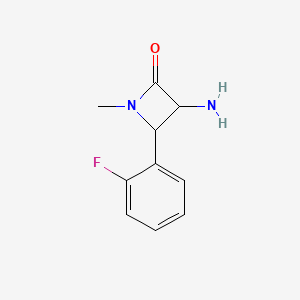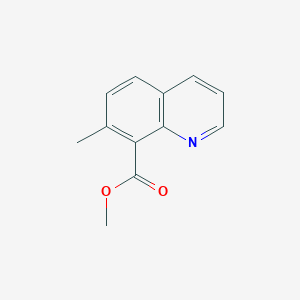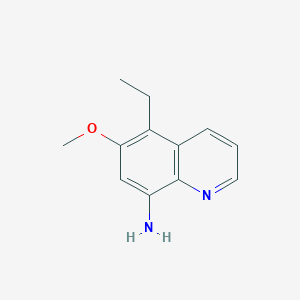
5-Ethyl-6-methoxyquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-6-methoxyquinolin-8-amine: is a quinoline derivative with a unique structure that includes an ethyl group at the 5th position, a methoxy group at the 6th position, and an amine group at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methoxyquinolin-8-amine can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate aniline derivative with an aldehyde or ketone under acidic or basic conditions. For example, the reaction of 5-ethyl-2-methoxyaniline with an appropriate aldehyde in the presence of a Lewis acid catalyst can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethyl-6-methoxyquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5-Ethyl-6-methoxyquinolin-8-amine is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for the development of new materials and catalysts in organic synthesis .
Biology: The compound has shown potential as an antimalarial agent. Studies have demonstrated its activity against Plasmodium falciparum, the parasite responsible for malaria. It is also being investigated for its antimicrobial properties against various bacterial and fungal pathogens .
Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. It has been found to inhibit the growth of certain cancer cell lines by interfering with specific molecular targets involved in cell proliferation .
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties. It is also utilized in the production of fluorescent probes for biological imaging .
Mécanisme D'action
The mechanism of action of 5-Ethyl-6-methoxyquinolin-8-amine involves its interaction with specific molecular targets within cells. For example, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death . In cancer cells, the compound may inhibit key enzymes involved in DNA replication and repair, thereby inducing cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
6-Methoxyquinolin-8-amine: Lacks the ethyl group at the 5th position but shares similar biological activities.
5-Methyl-6-methoxyquinolin-8-amine: Contains a methyl group instead of an ethyl group at the 5th position, with comparable chemical properties.
8-Aminoquinoline: A simpler structure without the methoxy and ethyl groups, widely studied for its antimalarial properties.
Uniqueness: 5-Ethyl-6-methoxyquinolin-8-amine is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity as a therapeutic agent .
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
5-ethyl-6-methoxyquinolin-8-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-8-9-5-4-6-14-12(9)10(13)7-11(8)15-2/h4-7H,3,13H2,1-2H3 |
Clé InChI |
BNHJQUREJAMZKI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C2=C1C=CC=N2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


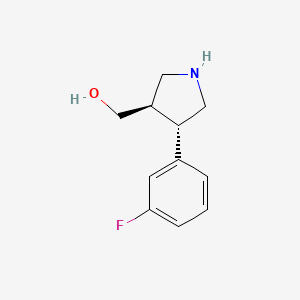





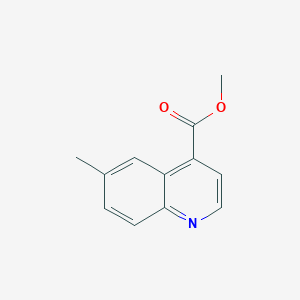
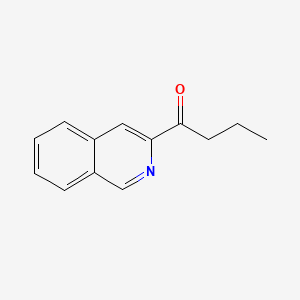
![N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine](/img/structure/B11900826.png)


